molecular formula C13H16N2OS B13930721 1-(2-(4-Isothiocyanatophenoxy)ethyl)pyrrolidine CAS No. 50609-00-2

1-(2-(4-Isothiocyanatophenoxy)ethyl)pyrrolidine

Cat. No.: B13930721
CAS No.: 50609-00-2
M. Wt: 248.35 g/mol
InChI Key: WKGAFKNWVGABDG-UHFFFAOYSA-N
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Description

1-(2-(4-Isothiocyanatophenoxy)ethyl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to an ethyl chain, which is further connected to a phenoxy group substituted with an isothiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Isothiocyanatophenoxy)ethyl)pyrrolidine typically involves the reaction of 4-isothiocyanatophenol with 2-bromoethylpyrrolidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoethylpyrrolidine, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Isothiocyanatophenoxy)ethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-(4-Isothiocyanatophenoxy)ethyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(4-Isothiocyanatophenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiocyanate group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4-Isothiocyanatophenoxy)ethyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    1-(2-(4-Isothiocyanatophenoxy)ethyl)morpholine: Contains a morpholine ring.

    1-(2-(4-Isothiocyanatophenoxy)ethyl)azetidine: Features an azetidine ring.

Uniqueness

1-(2-(4-Isothiocyanatophenoxy)ethyl)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different ring systems.

Properties

CAS No.

50609-00-2

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

1-[2-(4-isothiocyanatophenoxy)ethyl]pyrrolidine

InChI

InChI=1S/C13H16N2OS/c17-11-14-12-3-5-13(6-4-12)16-10-9-15-7-1-2-8-15/h3-6H,1-2,7-10H2

InChI Key

WKGAFKNWVGABDG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)N=C=S

Origin of Product

United States

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